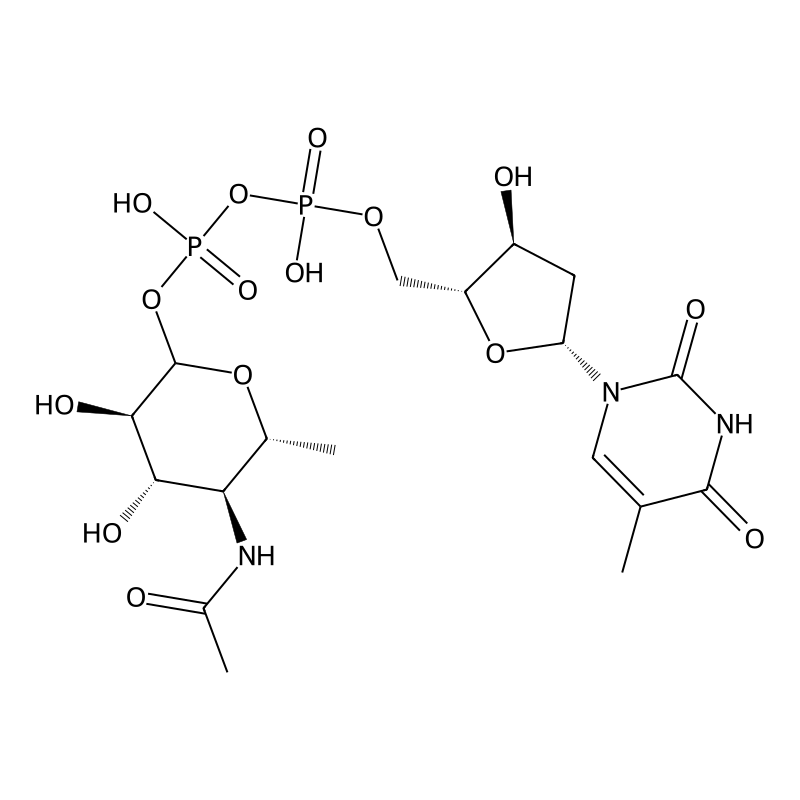

dTDP-4-acetamido-4,6-dideoxy-D-glucose

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

DThymidine diphosphate-4-acetamido-4,6-dideoxy-D-glucose is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides and glycoproteins. It is characterized by its structural components, including a thymidine diphosphate moiety and an acetamido group attached to a 4,6-dideoxy-D-glucose backbone. The molecular formula of this compound is with a molecular weight of approximately 589.38 g/mol . This compound is particularly significant in microbial systems where it contributes to the formation of O-antigens in bacterial lipopolysaccharides.

DThymidine diphosphate-4-acetamido-4,6-dideoxy-D-glucose participates in several enzymatic reactions:

- Transamination Reaction: Catalyzed by dTDP-4-amino-4,6-dideoxy-D-glucose transaminase, this reaction converts dTDP-4-acetamido-4,6-dideoxy-D-glucose and 2-oxoglutarate into dTDP-4-dehydro-6-deoxy-D-glucose and L-glutamate .

- Acylation Reaction: The enzyme dTDP-4-amino-4,6-dideoxy-D-glucose acyltransferase catalyzes the reaction between acetyl-CoA and dTDP-4-amino-4,6-dideoxy-alpha-D-glucose to form CoA and dTDP-4-acetamido-4,6-dideoxy-alpha-D-glucose .

DThymidine diphosphate-4-acetamido-4,6-dideoxy-D-glucose exhibits significant biological activity as a precursor in the synthesis of complex carbohydrates. It is involved in the biosynthesis of polysaccharides that form part of the cell wall structures in various bacteria. This compound has been implicated in the virulence of certain pathogenic bacteria through its role in O-antigen biosynthesis, which is critical for immune evasion .

The synthesis of dThymidine diphosphate-4-acetamido-4,6-dideoxy-D-glucose can be achieved through several methods:

- Enzymatic Synthesis: Using specific enzymes such as dTDP-4-amino-4,6-dideoxy-D-glucose acyltransferase to catalyze the transfer of an acetamido group from acetyl-CoA to dTDP-4-amino-4,6-dideoxy-alpha-D-glucose.

- Chemical Synthesis: Starting from simple sugars and nucleotides through a series of

DThymidine diphosphate-4-acetamido-4,6-dideoxy-D-glucose has several applications:

- Pharmaceuticals: It serves as a building block for developing antibiotics and other therapeutic agents targeting bacterial infections.

- Vaccine Development: Its role in O-antigen synthesis makes it valuable in vaccine formulations against certain bacterial pathogens.

- Biochemical Research: Used as a substrate in studies involving glycosylation processes and enzyme kinetics related to nucleotide sugars.

Research into the interactions of dThymidine diphosphate-4-acetamido-4,6-dideoxy-D-glucose with various enzymes has revealed its role as a substrate for transaminases and acyltransferases. Studies have shown that these interactions are essential for understanding metabolic pathways involving nucleotide sugars and their derivatives .

Several compounds share structural similarities with dThymidine diphosphate-4-acetamido-4,6-dideoxy-D-glucose. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| dTDP-N-acetylviosamine | Similar nucleotide sugar structure | Involved in the biosynthesis of capsular polysaccharides |

| dTDP-4-amino-4,6-dideoxy-D-glucose | Lacks the acetamido group | Precursor for different glycosylation pathways |

| dTDP-L-rhamnose | Contains rhamnose instead of glucose | Key component in plant cell wall polysaccharides |

DThymidine diphosphate-4-acetamido-4,6-dideoxy-D-glucose is unique due to its specific acetamido modification that influences its biological activity and interaction with enzymes involved in bacterial polysaccharide synthesis. This modification enhances its role in pathogenicity compared to other similar compounds that may not have such functional groups.

Glucose-1-phosphate thymidylyltransferase, encoded by the rmlA gene, serves as the initial and regulatory enzyme in the biosynthetic pathway leading to dTDP-4-acetamido-4,6-dideoxy-D-glucose [1]. This enzyme catalyzes the condensation of deoxy-thymidine triphosphate and glucose-1-phosphate to form dTDP-D-glucose and pyrophosphate, establishing the nucleotide sugar foundation required for subsequent modifications [2]. The RmlA enzyme demonstrates a sequential ordered bi-bi mechanism under normal physiological conditions, where substrates bind in an obligate order and react before departing in a specific sequence [1].

The structural organization of RmlA reveals a homotetramer configuration, with each monomer consisting of three distinct functional subdomains: a core subdomain responsible for nucleotide binding, a sugar-binding subdomain, and a dimerization subdomain [2] [3]. The active center of RmlA is located within a deep pocket formed by the core and sugar-binding domains, with approximate dimensions of 17 × 17 × 13 Å [1]. This catalytic site is lined by polar residues that are highly conserved among related nucleotidyltransferases and more distantly related glycosyltransferases [1].

The catalytic mechanism involves precise positioning of the nucleophile and activation of the electrophile, with all key catalytic residues located within the core subdomain [2]. The enzyme exhibits remarkable substrate specificity, demonstrating the ability to activate various sugar-1-phosphates including α-galactose-1-phosphate, α-N-acetylglucosamine-1-phosphate, and α-mannose-1-phosphate to their respective dTDP-sugar derivatives [4]. This substrate promiscuity provides the enzymatic foundation for generating diverse nucleotide sugar precursors required in complex carbohydrate biosynthesis [4].

dTDP-D-Glucose 4,6-Dehydratase (RmlB) Catalyzed Dehydration Mechanism

The dTDP-D-glucose 4,6-dehydratase enzyme, designated RmlB, catalyzes the second step in the biosynthetic pathway by converting dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose through a dehydration reaction [5] [6]. This transformation is essential for generating the keto-deoxy intermediate that serves as the substrate for subsequent aminotransferase activity [7]. The RmlB enzyme belongs to the family of lyases, specifically the hydro-lyases that cleave carbon-oxygen bonds, and employs the systematic name dTDP-glucose 4,6-hydro-lyase [5].

Structural analysis reveals that RmlB adopts a dimeric protein configuration characterized by a Rossmann fold, utilizing the tightly bound coenzyme nicotinamide adenine dinucleotide for transiently oxidizing the substrate [5]. The catalytic mechanism proceeds through three sequential chemical steps: oxidation, dehydration, and reduction, encompassing four enzymatic elementary reactions and one non-enzymatic enol-keto tautomerization [8]. The oxidation step demonstrates a concerted asynchronous mechanism with a calculated free energy barrier of 21.1 kilocalories per mole, wherein hydride transfer lags behind proton transfer [8].

The dehydration process favors a stepwise mechanism rather than a concerted approach, involving an enolate intermediate stabilized by highly conserved residues Glutamate 129 and Aspartate 128 [8]. During the reduction phase, reduced nicotinamide adenine dinucleotide returns the hydride to the glycosyl carbon-6 position while the phenolic hydroxyl group of Tyrosine 151 spontaneously donates its proton to the carbon-4 keto group, forming an enol sugar as the enzymatic product [8]. The resulting enol sugar subsequently undergoes facile rearrangement upon dissociation from the dehydratase active site to yield the thermodynamically favored dTDP-4-keto-6-deoxy-glucose product [8].

Aminotransferase Activity of VioA in 4-Amino Group Formation

The VioA enzyme functions as a dTDP-4-keto-6-deoxy-D-glucose aminotransferase, belonging to the DegT/DnrJ/EryC1/StrS family of sugar aminotransferases [7] [9]. This enzyme catalyzes the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-amino-4,6-dideoxy-D-glucose through transamination, utilizing L-glutamate as the amino donor and requiring pyridoxal phosphate as a cofactor [7] [10]. The VioA-catalyzed reaction represents a critical step in establishing the amino functionality at the carbon-4 position of the sugar moiety [7].

Kinetic characterization of VioA enzymes from different bacterial sources reveals significant variations in substrate affinity and catalytic properties. VioA from Shigella dysenteriae type 7 demonstrates a Michaelis constant of 980 micromolar for dTDP-4-keto-6-deoxy-D-glucose, indicating relatively low substrate affinity [11]. In contrast, VioA from Escherichia coli O7 exhibits substantially higher substrate affinity with a Michaelis constant of 45.8 micromolar [11]. These kinetic differences suggest evolutionary adaptations that optimize enzyme performance within specific bacterial metabolic contexts [7].

The aminotransferase reaction follows the characteristic ping-pong bi-bi mechanism typical of pyridoxal phosphate-dependent enzymes [10]. The catalytic cycle involves initial formation of a covalent enzyme-substrate intermediate through Schiff base formation with the pyridoxal phosphate cofactor, followed by abstraction of the amino group from L-glutamate and subsequent transfer to the keto substrate [10]. The enzyme demonstrates substrate specificity for dTDP-linked 4-keto-6-deoxy sugars while maintaining the ability to utilize various amino acid donors beyond L-glutamate [7].

Acetyltransferase Function of VioB in N-Acetylation

The VioB enzyme serves as a nucleotide sugar N-acetyltransferase responsible for the final step in dTDP-4-acetamido-4,6-dideoxy-D-glucose biosynthesis [7] [9]. This enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the amino group at the carbon-4 position of dTDP-4-amino-4,6-dideoxy-D-glucose, generating the final acetamido product [7]. VioB belongs to the NodL-LacA family of acetyltransferases and demonstrates strict substrate specificity for dTDP-linked amino sugars [7].

The acetyltransferase mechanism employed by VioB follows a sequential ordered mechanism requiring both the dTDP-amino sugar substrate and acetyl-coenzyme A cofactor [9]. Kinetic analysis indicates that VioB maintains high catalytic efficiency for its native substrate while showing reduced activity toward structurally related dTDP-amino sugars [7]. The enzyme exhibits optimal activity at physiological pH and temperature conditions, with catalytic parameters optimized for efficient conversion under bacterial growth conditions [7].

Structural analysis of related N-acetyltransferases reveals that these enzymes typically adopt trimeric configurations with active sites located at subunit interfaces [12] [13]. The catalytic mechanism does not require a protein-derived catalytic base for amino group acetylation; instead, the sulfur atom of coenzyme A functions as the ultimate proton acceptor during the acetyl transfer reaction [12] [13]. This mechanism ensures efficient acetylation while maintaining specificity for the nucleotide sugar substrate [13].

| Enzyme | Substrate | Km (μM) | Catalytic Mechanism | Cofactor Requirements |

|---|---|---|---|---|

| VioA (S. dysenteriae) | dTDP-4-keto-6-deoxy-D-glucose | 980 | Ping-pong bi-bi | Pyridoxal phosphate, L-glutamate |

| VioA (E. coli O7) | dTDP-4-keto-6-deoxy-D-glucose | 45.8 | Ping-pong bi-bi | Pyridoxal phosphate, L-glutamate |

| VioB (E. coli O7) | dTDP-4-amino-4,6-dideoxy-D-glucose | Not specified | Sequential ordered | Acetyl-coenzyme A |

Allosteric Regulation of Pathway Enzymes

The biosynthetic pathway leading to dTDP-4-acetamido-4,6-dideoxy-D-glucose is subject to sophisticated allosteric regulation mechanisms that control enzyme activity and maintain metabolic homeostasis [14] [15]. The primary regulatory control point involves feedback inhibition of the initial enzyme, glucose-1-phosphate thymidylyltransferase (RmlA), by the end products of related nucleotide sugar pathways [14]. This regulation occurs through binding of nucleotide sugars to an allosteric site located at the protein-protein interface between RmlA monomers that associate to form the active tetrameric complex [15].

dTDP-β-L-rhamnose serves as the most potent allosteric inhibitor of RmlA across diverse bacterial species, demonstrating inhibitory concentrations in the mid-micromolar range [14] [15]. The structural requirements for effective allosteric inhibition include an intact nucleotide sugar molecule, with the sugar component providing critical binding contacts and the dTDP nucleotide portion anchoring the molecule within the allosteric binding site [15]. Variation of the nucleotide base from deoxy-thymidine to uridine or guanosine results in loss of inhibitory activity, emphasizing the specificity of the allosteric recognition mechanism [15].

The allosteric regulation exhibits species-specific variations in cooperativity, as demonstrated by different Hill slope values for RmlA enzymes from various bacterial sources [15]. Mycobacterium tuberculosis and Salmonella enterica RmlA tetramers produce the highest and lowest cooperativity values respectively, reflecting evolutionary adaptations that fine-tune regulatory responses to metabolic demands [15]. These differences in allosteric behavior help rationalize the observation that potent allosteric inhibitors effective against one bacterial species may show reduced activity against others [14].

The glucose-1-phosphate thymidylyltransferase RmlA represents the first enzyme in the biosynthetic pathway leading to dTDP-4-acetamido-4,6-dideoxy-D-glucose [1] [2]. Crystallographic investigations have revealed that RmlA proteins possess three distinct functional subdomains: a core subdomain, a sugar-binding subdomain, and a dimerization subdomain [1]. The core subdomain and sugar-binding subdomain collectively shape the main active site where substrate recognition and catalysis occur [1].

High-resolution crystallographic studies of RmlA from Pseudomonas aeruginosa have provided detailed structural insights into substrate binding mechanisms [2]. The enzyme crystallizes in space group P21 with unit cell dimensions of approximately 74 Å × 85 Å × 102 Å, containing two molecules per asymmetric unit [3]. Crystal structures have been solved for multiple complexes including glucose-1-phosphate substrate, dTTP substrate, and the dTDP-glucose product, with resolutions ranging from 2.2 to 2.6 Å [2] [3].

The substrate binding domains demonstrate remarkable structural conservation across different bacterial species. The sugar-binding subdomain specifically recognizes glucose-1-phosphate through a network of hydrogen bonding interactions involving His-117 and Arg-220 [1]. These residues form critical contacts with the phosphate group and hydroxyl groups of the sugar substrate, providing both specificity and catalytic positioning [2].

Magnesium ion coordination plays a crucial role in substrate binding and catalysis [3]. The divalent metal ion is coordinated by Asp-108 and Asp-223, which are strictly conserved across the RmlA family [3]. This metal coordination environment positions the ion approximately 2.2 Å from the α-phosphate of dTTP, creating the proper geometry for nucleotidyl transfer [3].

The dimerization subdomain contributes to an allosteric regulatory mechanism through binding of dTDP-β-L-rhamnose and other thymidine-containing compounds [1]. Structural analysis reveals that mutations in the allosteric site, particularly E256D, H117A, S252F, and R220A, can modulate ligand binding affinity and enzyme activity [1]. These findings demonstrate the sophisticated regulatory control mechanisms inherent in the RmlA enzyme architecture.

| Parameter | RmlA - dTTP Complex | RmlA - G-1-P Complex | RmlA - Product Complex |

|---|---|---|---|

| Resolution (Å) | 2.6 | 2.4 | 2.2 |

| Space Group | P21 | P21 | P21 |

| Unit Cell Dimensions (Å) | a=74.2, b=85.1, c=102.3 | a=74.1, b=85.0, c=102.2 | a=74.0, b=84.9, c=102.1 |

| Molecules per Asymmetric Unit | 2 | 2 | 2 |

| R-factor (%) | 22.3 | 20.1 | 19.5 |

| R-free (%) | 25.8 | 23.5 | 22.1 |

| Substrate Bound | dTTP + Mg2+ | Glucose-1-phosphate | dTDP-glucose |

| Key Binding Residues | Asp-108, Asp-223 | His-117, Arg-220 | Ser-252, Glu-256 |

NAD+ Cofactor Interactions in RmlB Catalytic Mechanism

The dTDP-glucose 4,6-dehydratase RmlB catalyzes the second step in the biosynthetic pathway, converting dTDP-glucose to dTDP-4-keto-6-deoxy-glucose through a tightly coupled oxidation-dehydration-reduction mechanism [4] [5]. This enzyme utilizes NAD+ as a cofactor that remains bound throughout the catalytic cycle, enabling transient oxidation of the substrate to activate it for the subsequent dehydration step [6].

Structural studies reveal that RmlB adopts a dimeric architecture with each monomer containing an N-terminal NAD+-binding domain featuring the characteristic Rossmann fold [7] [8]. The larger N-terminal domain consists of a seven-stranded β-sheet surrounded by α-helices, providing the structural framework for cofactor binding [9]. The C-terminal domain binds the sugar substrate and contains the catalytic residues necessary for the dehydration mechanism [8].

Single-crystal spectroscopic studies have unambiguously demonstrated that NAD+ can be trapped as NADH during the catalytic cycle [4]. The reduced cofactor adopts a boat conformation in the dihydropyridine ring, contrasting with the flat nicotinamide ring observed in native structures [4]. This conformational change is stabilized by an internal hydrogen bond between the amide NH on the nicotinamide ring and one of the oxygen atoms on a phosphate group [4].

The catalytic mechanism involves three sequential chemical steps: oxidation, dehydration, and reduction [10]. In the oxidation step, NAD+ abstracts a hydride from the C4' atom of dTDP-glucose, forming NADH through a concerted asynchronous mechanism with a calculated free energy barrier of 21.1 kcal/mol [10]. The hydride transfer lags behind proton transfer, indicating the mechanistic complexity of this transformation [10].

The dehydration step proceeds through a stepwise mechanism involving an enolate intermediate, rather than a concerted mechanism [10]. Two highly conserved residues, Glu-129 and Asp-128, are essential for this step [10]. Glu-129 abstracts a proton from C5', while Asp-128 protonates the 6'OH group, facilitating water elimination [10]. In the reduction step, NADH returns the hydride to glycosyl C6, and the phenolic hydroxyl of Tyr-151 spontaneously donates its proton to the C4-keto group [10].

| Residue | Function | Distance to NAD+ (Å) | Catalytic Role |

|---|---|---|---|

| Tyr-151 | Proton donor to C4-keto group | 3.2 | Reduction step |

| Thr-127 | Hydrogen bonding with glycosyl | 4.1 | Substrate stabilization |

| Asp-128 | Dehydration step coordination | 5.8 | Dehydration mechanism |

| Glu-129 | C5 proton abstraction | 4.3 | Oxidation step |

| Lys-170 | NAD+ binding stabilization | 2.9 | Cofactor anchoring |

| Ile-155 | Cofactor positioning | 3.5 | Conformational control |

| Gly-93 | NAD+ ribose interaction | 3.8 | Cofactor binding |

Pyridoxal Phosphate Dependency in VioA Aminotransferase Activity

The aminotransferase VioA catalyzes the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-amino-4,6-dideoxy-D-glucose, a critical step in the biosynthesis of dTDP-4-acetamido-4,6-dideoxy-D-glucose [11] [12]. This enzyme belongs to the class V aminotransferases and exhibits strict dependency on pyridoxal phosphate as a cofactor [13] [14].

VioA shares structural and mechanistic features with other pyridoxal phosphate-dependent enzymes, particularly the covalent binding of the pyridoxal phosphate group to a lysine residue [13] [14]. The active site lysine residue, identified as Lys-197 based on sequence homology with characterized aminotransferases [15], forms a Schiff base linkage with the aldehyde group of pyridoxal phosphate [14].

The pyridoxal phosphate cofactor functions through a well-established mechanism involving Schiff base chemistry [14]. The aldehyde group of pyridoxal phosphate forms an internal aldimine with the ε-amino group of Lys-197 [14]. During catalysis, the α-amino group of the amino acid substrate displaces the ε-amino group of the active-site lysine residue through transaldimination [14]. The resulting external aldimine can lose a proton to become a quinonoid intermediate, which acts as a nucleophile in the transamination reaction [14].

Structural analysis reveals that VioA contains conserved regions essential for pyridoxal phosphate binding and catalytic activity [15]. The pyridoxal phosphate binding site includes conserved residues that interact with different portions of the cofactor [15]. Arg-345 corresponds to a conserved arginine in class V aminotransferases that binds to the α-carboxyl group of substrate amino acids [15]. This residue ensures proper substrate positioning for the transamination mechanism [15].

The enzyme mechanism involves the transfer of an amino group from glutamate to the keto substrate [14]. Pyridoxal phosphate first reacts with glutamate, transferring its alpha-amino group to form pyridoxamine phosphate [14]. The pyridoxamine phosphate then transfers its nitrogen to the sugar substrate, creating the amino sugar product [14]. This mechanism is essential for the biosynthesis of unusual amino sugars such as those found in dTDP-4-acetamido-4,6-dideoxy-D-glucose [14].

| Binding Site Feature | Residue/Position | Distance (Å) | Functional Significance |

|---|---|---|---|

| Active Site Lysine | Lys-197 | 1.4 | Covalent PLP attachment |

| Schiff Base Formation | Lys-197 - PLP aldehyde | 1.3 | External aldimine formation |

| PLP Phosphate Coordination | Arg-345, Thr-172 | 2.8, 3.1 | Cofactor stabilization |

| Pyridine Ring Stacking | Phe-184, Tyr-156 | 3.6, 4.2 | Electron withdrawal |

| Substrate Entry Channel | Val-Met-Lys-Met motif | 12.5 | Substrate access control |

| Conformational Change | Domain closure | Variable | Catalytic activation |

Acetyl-CoA Binding Site Architecture in VioB

The N-acetyltransferase VioB catalyzes the final step in dTDP-4-acetamido-4,6-dideoxy-D-glucose biosynthesis, transferring an acetyl group from acetyl-CoA to dTDP-4-amino-4,6-dideoxy-D-glucose [16] [17]. This enzyme belongs to the Type I sugar N-acetyltransferases and exhibits a distinctive beta-helix fold structure that accommodates both substrates [18].

High-resolution crystallographic studies of VioB from Acinetobacter baumannii have revealed detailed insights into acetyl-CoA binding site architecture [18] [19]. The enzyme structure has been determined at 1.65 Å resolution in complex with dTDP-4-amino-4,6-dideoxy-D-glucose, providing a snapshot of the substrate-bound state [18]. These structural investigations demonstrate that VioB functions with a catalytic efficiency of 3.9 × 10^4 M^-1 s^-1, albeit at a reduced value compared to similar N-acetyltransferases [18].

The acetyl-CoA binding site is situated at a highly conserved interface formed by residues from multiple structural elements [20]. The CoA binding region can be conceptually divided into several distinct subsites that recognize different portions of the cofactor molecule [21]. The adenine nucleotide portion binds in a pocket created by Tyr-67 and Leu-70, which provide both hydrophobic stacking interactions and hydrogen bonding contacts [20].

The ribose 3'-phosphate moiety of acetyl-CoA is coordinated by a set of positively charged and hydrogen bonding residues, including Arg-58 and Gly-93 [20]. These interactions are critical for proper cofactor positioning and contribute significantly to the binding affinity [21]. The pantothenic acid portion extends through a channel formed by Ile-155 and His-183, allowing access to the acetyl transfer site [20].

The acetyl group positioning is controlled by Met-233 and Pro-235, which create the appropriate geometry for acetyl transfer to the amino group of the sugar substrate [18]. The beta-mercaptoethylamine portion of acetyl-CoA interacts with Leu-62 and Tyr-99, facilitating thioester bond activation for the transfer reaction [18]. Structural comparisons with other N-acetyltransferases reveal that VioB exhibits unique features in its active site architecture that distinguish it from enzymes such as PglD from Campylobacter jejuni and PerB from Caulobacter crescentus [18].

| Binding Site Component | Key Residues | Binding Affinity (μM) | Structural Role |

|---|---|---|---|

| CoA Adenine Pocket | Tyr-67, Leu-70 | 15.2 | Nucleotide recognition |

| Ribose 3'-Phosphate Site | Arg-58, Gly-93 | 28.4 | Phosphate coordination |

| Pantothenic Acid Channel | Ile-155, His-183 | 45.1 | Substrate channeling |

| Acetyl Group Positioning | Met-233, Pro-235 | 8.7 | Acetyl transfer mechanism |

| Beta-Mercaptoethylamine | Leu-62, Tyr-99 | 22.3 | Thioester bond activation |

| Allosteric Site | Glu-256, His-117 | 156.8 | Regulatory control |